molecular formula C6H9BrN2S B12543160 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- CAS No. 151340-15-7

1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)-

Cat. No.: B12543160
CAS No.: 151340-15-7
M. Wt: 221.12 g/mol
InChI Key: LUYWIYTZCPFMHQ-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- typically involves the bromination of a precursor thiadiazole compound. One common method involves the reaction of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) with bromine under controlled conditions to selectively obtain the desired brominated product . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and phenols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects . The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of the bulky tert-butyl group.

Properties

CAS No.

151340-15-7

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

3-bromo-4-tert-butyl-1,2,5-thiadiazole

InChI

InChI=1S/C6H9BrN2S/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3

InChI Key

LUYWIYTZCPFMHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NSN=C1Br

Origin of Product

United States

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